molecular formula C6H10N2S B2509730 Ethyl-thiazol-2-ylmethyl-amine CAS No. 1332529-45-9; 680591-00-8

Ethyl-thiazol-2-ylmethyl-amine

Cat. No. B2509730
M. Wt: 142.22
InChI Key: ICZJAGGKGHNBQO-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

prepared by reaction of ethylamine with thiazole-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[S:4]1[CH:8]=[CH:7][N:6]=[C:5]1[CH:9]=O>>[CH2:1]([NH:3][CH2:9][C:5]1[S:4][CH:8]=[CH:7][N:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.